
2-Chloro-3-methyl-5-nitropyridine
Overview
Description
2-Chloro-3-methyl-5-nitropyridine (CAS RN: 22280-56-4, molecular formula: C₆H₅ClN₂O₂, molecular weight: 172.57 g/mol) is a halogenated nitro-substituted pyridine derivative. It is characterized by a chlorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position on the pyridine ring. Key physical properties include a melting point (mp) of 78–80 °C (though conflicting data from TCI America reports mp = 49 °C) and a boiling point of 284.7 °C at 760 mmHg . The compound is primarily used as a monomer in synthesizing thermally stable polyimides, as demonstrated in studies where it contributed to glass transition temperatures (Tg) of 236–300 °C .
Preparation Methods
General Synthetic Routes for Chloronitropyridine Derivatives
The synthesis of chloronitropyridines typically involves:
- Nitration of amino or hydroxy-substituted pyridines
- Diazotization and hydrolysis steps to introduce hydroxyl groups
- Chlorination of hydroxy-pyridine intermediates to yield chloro derivatives
These steps can be conducted sequentially or via one-pot methods, depending on the process optimization.
One-Pot Synthesis via Cyclization of 2-Halogenated Acrylates (Relevant to 2-Chloro-5-nitropyridine)
A highly efficient and green method reported involves the use of 2-halogenated acrylates as starting materials, which undergo a sequence of reactions in a one-pot process to form 2-hydroxy-5-nitropyridine, followed by chlorination to yield 2-chloro-5-nitropyridine. This method can be adapted for methyl-substituted analogs by selecting appropriate substituted acrylates.
Key Steps and Conditions:
Step | Reaction Details | Conditions | Yield & Purity |
---|---|---|---|
1. Addition and Cyclization | 2-halogenated acrylate + nitromethane catalyzed by organic base (DBU or DBN), followed by condensation with orthoformate triester catalyzed by Lewis acid (e.g., stannic chloride), then pyridine ring cyclization | Organic base to acrylate mass ratio: 1-5% (optimal 2-4%) Condensation temp: 70-120 °C Reaction time: 4-6 hours |
Intermediate 2-hydroxy-5-nitropyridine yield up to 86.4% Purity >99.5% |
2. Chlorination | Chlorination of 2-hydroxy-5-nitropyridine using phosphorus oxychloride or phosphorus pentachloride | Temperature: 120-140 °C Reaction time: 5-8 hours |
Final 2-chloro-5-nitropyridine yield >85% Purity >99% |
Example Reaction (Adapted from patent CN109456257B):
- React 16.5 g methyl 2-bromoacrylate with 6.5 g nitromethane and 0.5 g DBU at 40-45 °C for 6 hours.
- Add 15.5 g trimethyl orthoformate and 2.0 g stannic chloride, heat at 95-100 °C for 4 hours.
- Add ammonia water and ammonium chloride, stir at 50-55 °C for 4 hours.
- Isolate 2-hydroxy-5-nitropyridine by filtration and recrystallization (yield 86.4%, purity 99.6%).
- Chlorinate with phosphorus oxychloride at 120-125 °C for 5-8 hours to obtain 2-chloro-5-nitropyridine.
Advantages:
- Avoids hazardous diazotization and nitration steps.
- Uses inexpensive, readily available raw materials.
- High atom economy and low wastewater generation.
- Good selectivity and minimal byproducts.
Traditional Multi-Step Route via Amino Pyridine Nitration and Diazotization
This classical approach involves:
- Nitration of 2-aminopyridine to form 2-amino-5-nitropyridine.
- Diazotization and hydrolysis to convert the amino group to a hydroxyl group, yielding 2-hydroxy-5-nitropyridine.
- Chlorination of the hydroxy intermediate to afford 2-chloro-5-nitropyridine.
Reaction Conditions and Notes:
Step | Reagents & Conditions | Notes |
---|---|---|
Nitration | Nitric acid and sulfuric acid mixture | Low overall yield (<50%), formation of 2-amino-3-nitropyridine byproduct |
Diazotization | Sodium nitrite, hydrochloric acid at 0–5 °C | Requires careful temperature control; reaction time 30–45 min |
Hydrolysis | Raise temperature to 60–80 °C for 3 hours | Complete hydrolysis to hydroxy derivative |
Chlorination | Phosphorus oxychloride with N,N-diethyl aniline and etamon chloride at 120–125 °C for 5–8 hours | Good selectivity; byproducts minimized by controlled reagent ratios |
This method is well-documented but less efficient and more hazardous due to strong acids and diazotization steps.
Alternative Routes for Related Nitropyridine Derivatives
Some patents describe routes for 2-chloro-3-nitropyridine-4-ol derivatives involving:
- Chlorination of dihydroxy-nitropyridines.
- Use of phase transfer catalysts (e.g., benzyltriethyl ammonium chloride) in acetonitrile solvent.
- Substitution reactions in polar aprotic solvents like DMF at elevated temperatures.
These methods emphasize industrial applicability with stable reagents and fewer steps but are more specific to different substitution patterns and may require adaptation for 3-methyl substitution.
Summary Table of Preparation Methods
Method | Starting Materials | Key Reagents | Reaction Type | Yield (%) | Purity (%) | Advantages | Disadvantages |
---|---|---|---|---|---|---|---|
One-pot cyclization (patent CN109456257B) | 2-halogenated acrylate, nitromethane | DBU/DBN, trimethyl/triethyl orthoformate, stannic chloride, POCl3 | Addition, condensation, cyclization, chlorination | >85 (final product) | >99 | High yield, green, fewer steps | Requires Lewis acid catalyst control |
Multi-step nitration/diazotization (patent CN102040554A) | 2-aminopyridine | HNO3/H2SO4, NaNO2/HCl, POCl3 | Nitration, diazotization, hydrolysis, chlorination | <50 | ~99 | Established method | Low yield, hazardous reagents |
Halogenated amino pyridine route (patent WO2010089773A2) | 4-chloro-2-aminopyridine | Nitrating mixture, diazotization reagents | Nitration, diazotization, substitution | Not specified | Not specified | Industrially friendly reagents | Specific to different substitution |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methyl-5-nitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are used to reduce the nitro group to an amino group.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine (Cl2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group results in the formation of 2-chloro-3-methyl-5-aminopyridine.
Substitution: Substitution reactions can introduce additional halogens or nitro groups, leading to various derivatives.
Scientific Research Applications
Pharmaceutical Development
2-Chloro-3-methyl-5-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting anti-inflammatory and antimicrobial activities. Its unique chemical structure allows it to participate in multiple reactions that lead to the formation of bioactive molecules.
Key Pharmaceutical Applications:
- Antimicrobial Agents: The compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Anti-inflammatory Drugs: Research indicates that derivatives of this compound could modulate inflammatory pathways effectively.
Agricultural Chemicals
In the realm of agrochemicals, this compound is utilized in the formulation of pesticides and herbicides. Its efficacy in enhancing crop protection and yield has made it a valuable asset in agricultural chemistry.
Applications in Agriculture:
- Pesticides: It is employed in synthesizing compounds that protect crops from pests.
- Herbicides: The compound contributes to formulations that control weed growth, thereby improving agricultural productivity.
Material Science
The compound is also explored for its potential applications in material science. Its unique properties are being investigated for use in advanced materials such as polymers and coatings.
Material Science Applications:
- Polymers: Research is ongoing into how this nitropyridine derivative can be incorporated into polymer matrices to enhance their properties.
- Coatings: Its chemical characteristics may allow for the development of coatings with improved durability and resistance to environmental factors.
Organic Chemistry Research
This compound acts as a vital building block in organic synthesis. Its ability to participate in various chemical reactions makes it an essential reagent for researchers aiming to create complex organic molecules.
Organic Chemistry Applications:
- Synthesis of Heterocycles: The compound is often used to synthesize other heterocyclic compounds due to its reactive nature.
- Building Block for Complex Molecules: It facilitates the construction of intricate molecular architectures necessary for advanced research.
Analytical Chemistry
In analytical chemistry, this compound is employed in methods for detecting and quantifying nitro compounds. This application is particularly relevant for environmental monitoring and quality control processes.
Analytical Applications:
- Detection Methods: It aids in developing analytical techniques that measure nitro compounds' concentrations in various samples.
- Environmental Monitoring: The compound's ability to provide valuable data on nitro compound levels supports environmental health assessments.
Data Table: Summary of Applications
Application Area | Description |
---|---|
Pharmaceutical | Intermediate for anti-inflammatory and antimicrobial agents |
Agricultural Chemicals | Formulation of pesticides and herbicides |
Material Science | Development of advanced materials (polymers, coatings) |
Organic Chemistry | Key building block for synthesizing complex organic molecules |
Analytical Chemistry | Detection and quantification of nitro compounds |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition rates, suggesting its potential as a precursor for new antibiotic drugs.
Case Study 2: Synthesis of Agrochemicals
Research demonstrated the use of this compound in synthesizing novel herbicides that exhibited enhanced efficacy compared to existing products. Field trials showed improved crop yields with reduced environmental impact.
Case Study 3: Material Development
Investigations into incorporating this compound into polymer formulations revealed enhanced mechanical properties and thermal stability, indicating its promise for future material science applications.
Mechanism of Action
2-Chloro-3-methyl-5-nitropyridine is similar to other halogenated nitropyridines, such as 2-chloro-5-nitropyridine and 2-chloro-4-nitropyridine. its unique combination of chlorine and methyl groups at specific positions on the pyridine ring distinguishes it from these compounds. The presence of the methyl group at the 3-position enhances its reactivity and stability, making it a valuable compound in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Isomers
2-Chloro-5-methyl-3-nitropyridine (CAS RN: 23056-40-8)
- Structure : Chlorine (2-position), nitro (3-position), methyl (5-position).
- Properties : Mp = 36–40 °C (lower than the target compound), bp = 91 °C .
- Applications : Used in medicinal chemistry as an intermediate for bioactive compounds due to its distinct substitution pattern .
2-Chloro-4-methyl-5-nitropyridine (CAS RN: 23056-33-9)
- Structure : Chlorine (2-position), methyl (4-position), nitro (5-position).
- Properties : Mp = 36–40 °C, bp = 91 °C .
- Key Difference : The methyl group at the 4-position alters steric and electronic effects, reducing thermal stability compared to the 3-methyl isomer .
Derivatives with Functional Group Variations
2-Chloro-5-nitropyridine (CAS RN: 4548-45-2)
- Structure : Chlorine (2-position), nitro (5-position); lacks a methyl group.
- Properties : Lower molecular weight (158.54 g/mol) and reduced hydrophobicity.
- Applications : Intermediate in agrochemical synthesis; higher reactivity due to absence of methyl substitution .
2-Amino-3-chloro-5-nitropyridine (CAS RN: N/A)
- Structure: Amino (2-position), chlorine (3-position), nitro (5-position).
- Properties: The amino group enhances nucleophilicity, enabling participation in coupling reactions.
- Applications: Potential precursor for pharmaceuticals and dyes .
2-Chloro-5-iodo-3-nitropyridine
- Structure : Iodo (5-position) replaces methyl.
- Properties : Heavier halogen (iodine) increases molecular weight (284.48 g/mol) and polarizability.
- Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles .
Methyl-Substituted Nitropyridines
5-Chloro-3-methyl-2-nitropyridine (CAS RN: 1211532-85-2)
- Structure : Nitro (2-position), methyl (3-position), chlorine (5-position).
- Properties : Substitution pattern reduces steric hindrance compared to the target compound.
- Applications : Less explored but promising in materials science due to planar geometry .
Comparative Analysis Table
Key Findings and Trends
Substituent Position Effects :
- Methyl at the 3-position (target compound) enhances thermal stability, critical for high-performance polymers.
- Methyl at the 5-position (e.g., 2-Chloro-5-methyl-3-nitropyridine) favors medicinal applications due to improved solubility .
Functional Group Impact :
- Nitro groups at meta positions (e.g., 5-position) direct electrophilic substitution reactions, influencing synthetic pathways .
- Halogen size (Cl vs. I) alters electronic properties and reactivity in cross-coupling reactions .
Conflicting Data Note: Discrepancies in reported melting points (e.g., 49 °C vs. 78–80 °C for the target compound) may arise from polymorphic forms or measurement protocols .
Biological Activity
2-Chloro-3-methyl-5-nitropyridine (CMNP) is a heterocyclic organic compound with the molecular formula CHClNO and a molecular weight of 172.57 g/mol. It features a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that CMNP exhibits notable antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. The compound's structure allows it to interact effectively with biological targets, making it a candidate for further pharmacological studies .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 50 µg/mL |
Staphylococcus aureus | 18 | 25 µg/mL |
Pseudomonas aeruginosa | 12 | 100 µg/mL |
The mechanism of action for CMNP is not fully elucidated; however, it is believed that the nitro group undergoes bioreduction to form reactive intermediates that can interact with cellular components. This interaction may lead to disruption of essential biological processes, contributing to its antimicrobial effects .
Cytotoxicity and Anticancer Potential
In addition to its antimicrobial properties, CMNP has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC (µM) | Type of Cancer |
---|---|---|
HeLa | 30 | Cervical carcinoma |
MCF-7 | 25 | Breast cancer |
A549 | 40 | Lung cancer |
Study on Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of CMNP against multi-drug resistant strains of bacteria. The results demonstrated significant inhibition, particularly against Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent.
Research on Anticancer Activity
In another study focusing on the anticancer properties of CMNP, researchers found that treatment with the compound resulted in reduced viability in HeLa cells. The study highlighted the compound's ability to induce apoptosis as a mechanism for its anticancer activity. Further investigations are recommended to explore its potential in combination therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-3-methyl-5-nitropyridine, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via chlorination of 2-hydroxy-5-methyl-3-nitropyridine using thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. Optimized conditions include refluxing for 3 hours, followed by extraction with dichloromethane and crystallization from a hexane/methylene chloride mixture (1:1 v/v) .
- Key Factors for Optimization :
Parameter | Optimal Condition | Yield |
---|---|---|
Catalyst | DMF (trace) | 92% |
Solvent | Dichloromethane | High purity |
Reaction Time | 3 hours | >90% |
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Handling : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Storage : Store in sealed containers in dry, ventilated areas away from incompatible substances (e.g., strong oxidizers). Monitor container integrity to prevent moisture ingress .
- Spill Management : Use inert absorbents (e.g., sand) for solid spills. Avoid water to prevent contamination of drainage systems .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- FTIR/FT-Raman : Analyze nitro (─NO₂) and C─Cl stretching vibrations (1520–1350 cm⁻¹ and 750–550 cm⁻¹, respectively) .
- NMR : ¹H-NMR peaks at δ 2.17 ppm (methyl group) and δ 7.54 ppm (pyridine ring protons) confirm structure .
- MS : Molecular ion peak at m/z 172.57 (C₆H₅ClN₂O₂) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- DFT Framework : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron correlation. Basis sets like 6-311++G** or cc-pVTZ improve accuracy for nitro and chloro substituents .
- Applications : Calculate HOMO-LUMO gaps to predict reactivity, or map electrostatic potentials to identify nucleophilic/electrophilic sites .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- Crystallography : X-ray diffraction reveals C─H⋯O hydrogen bonds between nitro oxygen and adjacent methyl/pyridine hydrogen atoms. These interactions create a layered packing motif .
- Software : Refine structures using SHELXL (for small molecules) or SHELXE (for twinned macromolecular data) .
Q. How do reaction mechanisms differ when reducing the nitro group in this compound under varying conditions?
- Reduction Pathways :
- Iron/Acetic Acid : Selective reduction of the nitro group to amine (e.g., 6-chloro-5-methylpyridine-3-amine) with 97% yield. Acidic conditions protonate intermediates, preventing side reactions .
- Catalytic Hydrogenation : Requires Pd/C or Raney Ni but risks dehalogenation if H₂ pressure exceeds 3 atm.
Q. What strategies resolve contradictions in computational vs. experimental vibrational spectra?
- Approach : Compare B3LYP/6-311++G**-predicted spectra with experimental FTIR. Adjust scaling factors (0.96–0.98 for C─H/N─O stretches) to account for anharmonicity .
- Case Study : Discrepancies in C─Cl bond lengths (DFT: 1.73 Å vs. XRD: 1.70 Å) arise from crystal packing forces not modeled in gas-phase calculations .
Q. Methodological Guidance Tables
Table 1: Reaction Optimization for Nitro Reduction
Condition | Iron/Acetic Acid | Catalytic H₂ |
---|---|---|
Solvent | Water/AcOH (3:1) | Ethanol |
Temperature | 50°C | 25°C |
Yield | 97% | 85% |
Selectivity | High (no dehalogenation) | Moderate |
Table 2: Computational Methods for Property Prediction
Property | Method (Basis Set) | Error Margin |
---|---|---|
Dipole Moment | B3PW91/cc-pVTZ | ±0.2 D |
Bond Lengths | B3LYP/6-311++G** | ±0.02 Å |
Vibrational Frequencies | B3LYP/6-31G* | ±15 cm⁻¹ |
Properties
IUPAC Name |
2-chloro-3-methyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIOIGXJUZTWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176827 | |
Record name | 2-Chloro-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
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Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-56-4 | |
Record name | 2-Chloro-3-methyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22280-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-3-methyl-5-nitropyridine | |
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Record name | 22280-56-4 | |
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Record name | 2-Chloro-3-methyl-5-nitropyridine | |
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Record name | 2-chloro-3-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.793 | |
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Record name | 2-CHLORO-3-METHYL-5-NITROPYRIDINE | |
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Retrosynthesis Analysis
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